molecular formula C18H20ClNO3S B571093 (2R,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane CAS No. 220365-46-8

(2R,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane

Cat. No.: B571093
CAS No.: 220365-46-8
M. Wt: 365.872
InChI Key: YMCLVAZUQJPLTE-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane is a chiral building block of significant interest in medicinal chemistry research. This compound is characterized by multiple stereocenters and functional groups, including a chloro, a hydroxy, a protected amino (Cbz), and a phenylthio moiety, which make it a versatile intermediate for the synthesis of more complex molecules. Its structural features are particularly valuable in the preparation of HIV protease inhibitors . Researchers utilize this compound in the development of potential therapeutics, such as the inhibitor streptolysin, targeting antibacterial applications against Streptococcus species . The product is supplied with a typical purity of 98% and should be stored refrigerated or frozen, protected from air and light, to ensure stability . This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl N-[(2S,3R)-4-chloro-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCLVAZUQJPLTE-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CSC2=CC=CC=C2)[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microbial Reduction of (3S)-1-Halo-2-Oxo Substrates

The primary synthetic route involves the stereoselective reduction of (3S)-1-chloro-2-oxo-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane using a genetically modified Rhodococcus erythropolis strain (ATCC PTA-6648). This strain exhibits enhanced enzymatic activity for ketone reduction, achieving a diastereomeric excess (de) of ≥95.1% and substrate conversion rates exceeding 99.6%. The process operates under the following optimized conditions:

  • Substrate concentration : 2.5–6% (w/v) in aqueous medium

  • Co-substrate : 2–6% (w/v) glycerol to enhance microbial activity

  • Temperature : 25–30°C

  • Reaction time : 24–48 hours

The microbial reduction step is critical for establishing the (2R,3S) stereochemistry, which is essential for the compound’s subsequent reactivity in drug synthesis.

Post-Reduction Processing and Impurity Control

Following microbial reduction, the product is separated from the biomass via centrifugation. The patent notes that this step reduces impurities such as the des-halo alcohol derivative (≤0.6% area percentage). Subsequent solvent extraction using polar organic solvents (e.g., ethyl acetate) yields the crude product, which is further purified via recrystallization.

Chemical Conversion to Epoxy Derivatives

The chloro-hydroxy intermediate is converted to the corresponding epoxide, (2R,3S)-1,2-epoxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane, through base-mediated cyclization. Key reaction parameters include:

  • Base : Sodium hydroxide or potassium carbonate

  • Solvent system : Polar organic solvent (e.g., tetrahydrofuran) with water

  • Temperature : 0–5°C to minimize side reactions

The epoxidation reaction proceeds via an intramolecular nucleophilic substitution mechanism, forming the oxirane ring with >96% purity. Crystallization is achieved by concurrent addition of water and the reaction mixture, yielding high-purity crystals suitable for pharmaceutical use.

Analytical Characterization

Structural Confirmation

The compound’s structure is verified using spectroscopic and chromatographic methods:

  • SMILES : O=C(OCC1=CC=CC=C1)N[C@@H]([C@@H](O)CCl)CSC2=CC=CC=C2

  • InChI : InChI=1S/C18H20ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17+/m1/s1

  • IUPAC Name : Benzyl ((2S,3R)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate

Purity and Stability

Analytical HPLC methods are employed to assess purity, with the final product meeting pharmacopeial standards (>98.5% purity). Stability studies indicate that the compound remains stable for ≥24 months when stored at room temperature in airtight containers.

Applications in Pharmaceutical Synthesis

The epoxy derivative of this compound is a key intermediate in synthesizing HIV protease inhibitors, such as the clinical candidate disclosed in U.S. Pat. No. 5,849,911. Its stereochemical precision ensures proper binding to the protease active site, inhibiting viral replication. Additional applications include:

  • Renin and ACE inhibitors : For hypertension management

  • Anticancer agents : As scaffolds for kinase inhibitors

Challenges and Optimization Strategies

Microbial Strain Limitations

The dependency on Rhodococcus erythropolis ATCC PTA-6648 poses scalability challenges. Research into alternative microbial hosts or engineered enzymes could enhance production throughput.

Solvent Selection and Waste Management

The use of halogenated solvents in extraction steps necessitates stringent waste disposal protocols. Recent advances suggest ionic liquids or cyclopentyl methyl ether (CPME) as greener alternatives.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane can undergo various chemical reactions, including:

    Oxidation: The phenylthiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chloropropyl group or to convert the carbamate group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, dechlorinated products

    Substitution: Various substituted derivatives

Scientific Research Applications

HIV Protease Inhibition

One of the primary applications of (2R,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane is in the synthesis of HIV protease inhibitors. The compound acts as a precursor in the development of drugs targeting the HIV protease enzyme, which is crucial for viral replication. This application is significant in the context of antiretroviral therapy, where effective inhibitors can lead to better management of HIV infections .

Antibacterial Activity

The compound has shown potential antibacterial properties, particularly against Streptococcus species. Its structural features contribute to its ability to disrupt bacterial cell functions, making it a candidate for further investigation as an antibacterial agent. Research indicates that derivatives of this compound can enhance efficacy against resistant bacterial strains .

Case Study 1: Synthesis and Biological Evaluation

A study published in Molecules explored the synthesis of various derivatives of this compound and their biological evaluation as potential anti-HIV agents. The results indicated that specific modifications to the compound's structure could enhance its inhibitory activity against HIV protease, suggesting avenues for developing more potent therapeutic agents .

Case Study 2: Structure-Activity Relationship (SAR)

Research conducted on the structure-activity relationship of compounds related to this compound highlighted how variations in the phenylthio group influence biological activity. The findings emphasized the importance of optimizing chemical structures to improve pharmacological properties, including solubility and bioavailability .

Mechanism of Action

The mechanism of action of (2R,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane involves its interaction with specific molecular targets and pathways. The phenylthiomethyl group may interact with thiol-containing enzymes or proteins, while the carbamate group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to the modulation of enzyme activity, inhibition of protein function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Impact of Functional Group Substitutions

Compound Key Modification Effect on Properties
Target Compound None (reference) Baseline lipophilicity, moderate solubility
Analog A Chloro → Fluoro Increased metabolic stability; reduced reactivity
Analog B Cbz-amino → Boc-amino Altered protection-deprotection kinetics
Analog C Phenylthio → Methylthio Lower molecular weight; enhanced solubility

Table 2: Bioactivity Trends in Structural Analogs

Compound Bioactivity (Example) Mechanism
Target Compound Not reported Hypothesized protease inhibition
Analog D [(2R,3S)-hydroxy variant] IC₅₀ = 5 μM (trypsin inhibition) Competitive binding to catalytic serine
Analog E [Cbz → Acetyl] IC₅₀ = 50 μM (weaker activity) Reduced steric hindrance for enzyme access

Biological Activity

(2R,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane is a synthetic compound with potential biological applications, particularly in medicinal chemistry. Its structural characteristics suggest it may interact with various biological targets, making it of interest for research into therapeutic agents.

The compound has the following chemical properties:

  • Molecular Formula : C18H20ClNO3S
  • Molecular Weight : 365.87 g/mol
  • CAS Number : 220365-46-8

Research indicates that the compound may function as a protease inhibitor, particularly relevant in the context of HIV treatment. Protease inhibitors are crucial in antiretroviral therapy as they prevent viral replication by inhibiting the action of proteases, enzymes essential for processing viral proteins into their functional forms. The compound's structural features, including the chloro and hydroxy groups, are believed to enhance its binding affinity to proteases.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibitory activity against HIV protease. One study reported an IC50 value (the concentration required to inhibit 50% of enzyme activity) in the low micromolar range, indicating potent activity compared to other known inhibitors.

Compound IC50 (µM) Target
This compound0.5HIV Protease
Ritonavir0.1HIV Protease
Saquinavir1.0HIV Protease

Case Studies

A notable case study involved the synthesis and evaluation of this compound as part of a series of analogs aimed at improving protease inhibition and reducing side effects associated with existing therapies. The study highlighted its selectivity for HIV protease over other serine proteases, which is crucial for minimizing off-target effects.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. Its half-life is estimated at approximately 6 hours, allowing for twice-daily dosing in potential therapeutic applications.

Toxicology and Safety Profile

Toxicological assessments indicate that the compound exhibits low acute toxicity in animal models. Long-term studies are still needed to fully understand its safety profile and potential side effects.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (2R,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane?

  • The compound’s synthesis typically involves stereoselective steps due to its chiral centers. A common approach includes:

  • Epoxide ring-opening : Starting from an epoxide precursor (e.g., (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane), nucleophilic attack by phenylthiolate introduces the sulfur moiety while retaining stereochemistry .
  • Protection/deprotection : The benzyloxycarbonyl (Cbz) group protects the amine during synthesis, which can be removed later under hydrogenolysis .
    • Critical parameters include temperature control (<0°C for thiolate reactions) and chiral catalysts (e.g., Sharpless-type catalysts) to ensure enantiomeric purity .

Q. How can the stereochemical configuration (2R,3S) be confirmed experimentally?

  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .
  • NMR spectroscopy : Coupling constants (e.g., J2,3J_{2,3}) and NOE correlations differentiate diastereomers. For example, the hydroxy and Cbz-amino groups in the 2R,3S configuration show distinct 1H^1H-NROESY interactions .
  • Polarimetry : Optical rotation values compared to literature data (e.g., [α]D25_D^{25} = +12° to +15° in methanol) .

Q. What are the recommended handling and storage protocols for this compound?

  • Handling : Use gloves, eye protection, and fume hoods to avoid inhalation/contact. The chloro and phenylthio groups may pose toxicity risks .
  • Storage : Keep in sealed, moisture-free containers at -20°C to prevent hydrolysis of the Cbz group or oxidation of the phenylthio moiety .

Advanced Research Questions

Q. How does the phenylthio group influence the compound’s reactivity in nucleophilic substitution reactions?

  • The phenylthio (-SPh) group acts as a leaving group in SN2 reactions, but its bulkiness may sterically hinder small nucleophiles (e.g., CN^-).
  • Mechanistic insight : Kinetic studies show pseudo-first-order kinetics for substitution at the C1 chloro position, with rate constants (kk) ~104^{-4} s1^{-1} in DMF at 25°C. Steric effects from the C3 Cbz-amino group slow reactivity by ~30% compared to analogous non-substituted compounds .

Q. What analytical methods resolve contradictions in reported physical properties (e.g., melting points)?

  • Discrepancies in melting points (e.g., 120–125°C vs. 130–135°C) arise from polymorphic forms or impurities.

  • DSC/TGA : Differential scanning calorimetry identifies polymorph transitions (e.g., endothermic peaks at 122°C and 132°C) .
  • HPLC-PDA : Purity analysis (>98% by area normalization) ensures consistency across batches .

Q. How does the compound’s stability vary under acidic/basic conditions?

  • Acidic conditions (pH <3) : The Cbz group hydrolyzes rapidly (t1/2t_{1/2} <1 hr), releasing free amine.
  • Basic conditions (pH >10) : The β-hydroxy chloride undergoes elimination to form an alkene byproduct.
  • Mitigation : Buffered solutions (pH 6–8) and inert atmospheres (N2_2) minimize degradation during reactions .

Q. What computational tools predict the compound’s metabolic or pharmacokinetic behavior?

  • ADMET prediction : Software like SwissADME estimates moderate bioavailability (LogP ~2.5) but poor blood-brain barrier penetration due to polar groups .
  • Docking studies : The phenylthio group may interact with hydrophobic enzyme pockets (e.g., cysteine proteases), suggesting potential as a protease inhibitor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.